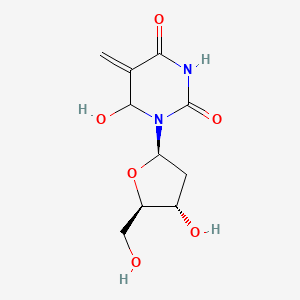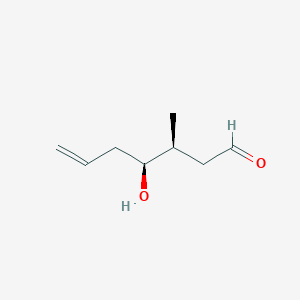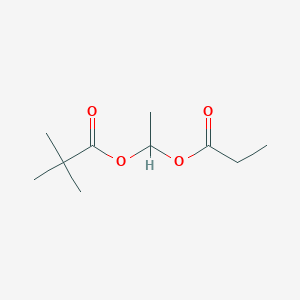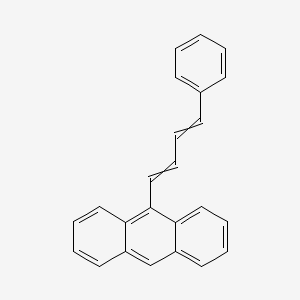![molecular formula C22H30N2O6Si B14238922 (Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate CAS No. 442905-55-7](/img/structure/B14238922.png)
(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate is an organosilicon compound that combines the properties of silanes and azo compounds. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The presence of both silane and azo groups in its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 4-ethoxyaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with methyl 4-hydroxybenzoate in an alkaline medium to form the azo compound.
Silylation: The resulting azo compound is reacted with triethoxysilane in the presence of a catalyst, such as platinum or palladium, to introduce the triethoxysilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of (Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate involves its ability to form covalent bonds with other molecules through its silane and azo groups. The silane group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. The azo group can participate in redox reactions, allowing the compound to act as a redox mediator in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
(Triethoxysilyl)methyl 4-[(E)-(4-methoxyphenyl)diazenyl]benzoate: Similar structure but with a methoxy group instead of an ethoxy group.
(Triethoxysilyl)methyl 4-[(E)-(4-chlorophenyl)diazenyl]benzoate: Contains a chloro group instead of an ethoxy group.
(Triethoxysilyl)methyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate: Contains a nitro group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in (Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate imparts unique properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
442905-55-7 |
|---|---|
分子式 |
C22H30N2O6Si |
分子量 |
446.6 g/mol |
IUPAC名 |
triethoxysilylmethyl 4-[(4-ethoxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C22H30N2O6Si/c1-5-26-21-15-13-20(14-16-21)24-23-19-11-9-18(10-12-19)22(25)27-17-31(28-6-2,29-7-3)30-8-4/h9-16H,5-8,17H2,1-4H3 |
InChIキー |
GQQLMXAAXNECAR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)
![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)


![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)
![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)




![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)

